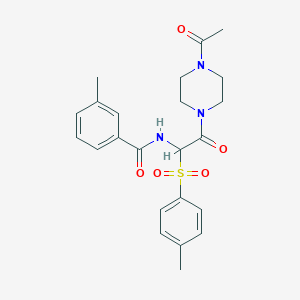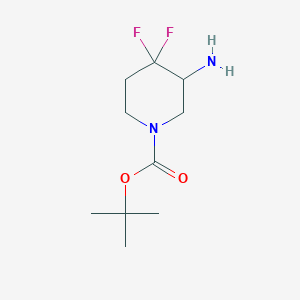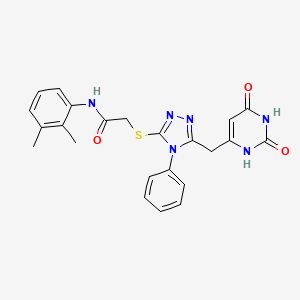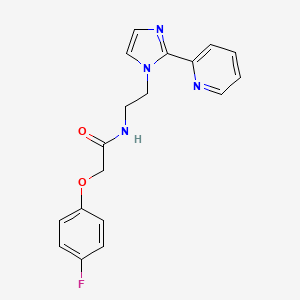![molecular formula C8H16O4 B2704529 [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol CAS No. 130369-33-4](/img/structure/B2704529.png)
[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol
概要
説明
“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a chemical compound with the CAS Number: 2247107-61-3 . It has a molecular weight of 144.21 . The IUPAC name for this compound is (3,3-dimethylcyclobutane-1,1-diyl)dimethanol . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecule contains a total of 26 bonds. There are 10 non-H bond(s), 2 rotatable bond(s), 1 four-membered ring(s), 2 hydroxyl group(s), and 2 primary alcohol(s) .Physical And Chemical Properties Analysis
“[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” is a powder that is stored at room temperature . It has a molecular weight of 144.21 .科学的研究の応用
Nanoparticle Synthesis
A hetero bicyclic compound, structurally similar to [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, was used as a reducing and stabilizing agent in the preparation of zinc nanoparticles. The resulting nanoparticles' morphology and structure were characterized by various techniques, demonstrating the compound's potential in the field of nanomaterials synthesis (Pushpanathan & Kumar, 2014).
Methanol as a Chemical Feedstock
Methanol, a part of the structure of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, is highlighted as a crucial raw material in the chemical industry. Its properties as a polar solvent for various inorganic salts and its role in various chemical processes, including methanol synthesis from CO2 hydrogenation, are noted. This indicates the potential application of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol in contributing to or enhancing such processes due to its structural composition (Offermanns et al., 2014).
Supercritical Fluid Reactions
The compound was involved in hydroxymethylation reactions of certain hydrocarbons in supercritical methanol. This suggests its potential application in chemical synthesis and modification processes, leveraging the unique properties of supercritical fluids for enhanced reaction rates and product yields (Nakagawa et al., 2003).
Catalysis in Chemical Synthesis
The involvement of methanol, a part of [1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol, in various catalytic processes, such as the direct C–C coupling with allenes catalyzed by iridium, highlights the compound's potential in facilitating or enhancing such catalytic reactions. This could lead to the development of more efficient methods for the production of complex organic compounds (Moran et al., 2011).
Safety and Hazards
The safety data sheet for “[1-(Hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol” indicates that it should be handled with care. If inhaled, the person should be moved to fresh air and given artificial respiration if not breathing. In case of skin or eye contact, the area should be washed with plenty of water and a physician should be consulted. If swallowed, the mouth should be rinsed with water and a physician should be consulted .
特性
IUPAC Name |
[1-(hydroxymethyl)-3,3-dimethoxycyclobutyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-11-8(12-2)3-7(4-8,5-9)6-10/h9-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXOBYJPCUTNTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)(CO)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)
![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)
![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2704459.png)
![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)



![[4-(4-Methylpiperazin-1-yl)phenyl]thiourea](/img/structure/B2704468.png)
